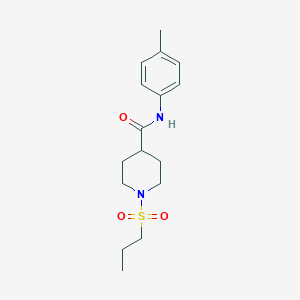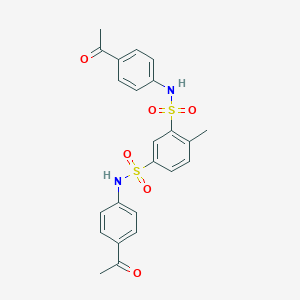![molecular formula C11H9BrFN3OS3 B285374 N-(4-bromo-2-fluorophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B285374.png)
N-(4-bromo-2-fluorophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-fluorophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BFAA and has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of BFAA is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways in cells. This compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. BFAA has also been found to inhibit the activity of tyrosinase, an enzyme that is involved in the production of melanin in the skin.
Biochemical and Physiological Effects
BFAA has been found to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and antimicrobial activity. This compound has also been found to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BFAA in lab experiments is its ability to inhibit a wide range of enzymes and signaling pathways. This makes it a valuable tool for researchers who are interested in studying the effects of specific enzymes or pathways on cellular processes. However, one of the limitations of using BFAA is its potential toxicity, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are many potential future directions for research on BFAA. One area of interest is the development of new drugs based on the structure of BFAA. Researchers are also interested in studying the effects of BFAA on other enzymes and signaling pathways, as well as its potential applications in the treatment of cancer and other diseases. Additionally, there is ongoing research into the potential side effects and toxicity of BFAA, which will be important for determining its safety and efficacy in future applications.
Synthesemethoden
BFAA can be synthesized using a variety of methods, but one of the most commonly used approaches involves the reaction of 2-bromo-4-fluoroaniline with potassium thioacetate in the presence of copper(I) iodide. This reaction produces the intermediate compound, which is then treated with methyl iodide and sodium hydride to yield the final product.
Wissenschaftliche Forschungsanwendungen
BFAA has been used in a wide range of scientific research applications, including drug discovery, cancer research, and neurobiology. This compound has been found to exhibit potent inhibitory effects on a variety of enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. As a result, BFAA has been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
Molekularformel |
C11H9BrFN3OS3 |
|---|---|
Molekulargewicht |
394.3 g/mol |
IUPAC-Name |
N-(4-bromo-2-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C11H9BrFN3OS3/c1-18-10-15-11(20-16-10)19-5-9(17)14-8-3-2-6(12)4-7(8)13/h2-4H,5H2,1H3,(H,14,17) |
InChI-Schlüssel |
DJYYJOYWISZDJQ-UHFFFAOYSA-N |
SMILES |
CSC1=NSC(=N1)SCC(=O)NC2=C(C=C(C=C2)Br)F |
Kanonische SMILES |
CSC1=NSC(=N1)SCC(=O)NC2=C(C=C(C=C2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Bromophenyl)-2-oxoethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B285292.png)
![N-(4-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B285294.png)




![3-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B285302.png)
![3-[(3,4-dichlorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B285303.png)
![2-[3-(4-Morpholinylsulfonyl)phenyl]-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B285304.png)
![2-[3-(4-Morpholinylsulfonyl)phenyl]-2-oxoethyl 4-[(4-bromophenyl)sulfonyl]benzoate](/img/structure/B285305.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B285307.png)

![Ethyl 1-[(5-{[4-(ethoxycarbonyl)-1-piperidinyl]sulfonyl}-2-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B285313.png)
![Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone](/img/structure/B285314.png)
